molecular formula C11H14O4 B3123219 (2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid CAS No. 306293-71-0

(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid

Cat. No.: B3123219
CAS No.: 306293-71-0
M. Wt: 210.23 g/mol
InChI Key: LYWHMRGFYPLVAT-ONEGZZNKSA-N
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Description

(2E)-4-(bicyclo[221]hept-2-yloxy)-4-oxobut-2-enoic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid typically involves a series of organic reactions. One common method is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as photochemical cycloaddition reactions. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to optimize yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures such as bicyclo[2.1.1]hexanes and bicyclo[2.2.1]heptane derivatives. These compounds share structural similarities but differ in their chemical properties and reactivity .

Uniqueness

What sets (2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid apart is its unique combination of functional groups and its ability to undergo a wide range of chemical transformations. This versatility makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-4-(2-bicyclo[2.2.1]heptanyloxy)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c12-10(13)3-4-11(14)15-9-6-7-1-2-8(9)5-7/h3-4,7-9H,1-2,5-6H2,(H,12,13)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWHMRGFYPLVAT-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2OC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC1CC2OC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid
Reactant of Route 2
(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid
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(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid
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(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid
Reactant of Route 5
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(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid
Reactant of Route 6
(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid

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